molecular formula C14H10ClNO3 B12596368 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone CAS No. 872088-05-6

1-(4-Chloro-3-nitrophenyl)-2-phenylethanone

Cat. No.: B12596368
CAS No.: 872088-05-6
M. Wt: 275.68 g/mol
InChI Key: DPGQSDVRALKTNJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2-phenylethanone is a diaryl ethanone derivative featuring a phenyl group and a 4-chloro-3-nitrophenyl moiety attached to the α- and β-positions of the ketone, respectively. Its molecular formula is C₁₄H₁₀ClNO₃ (molecular weight: 275.69 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872088-05-6

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2-phenylethanone

InChI

InChI=1S/C14H10ClNO3/c15-12-7-6-11(9-13(12)16(18)19)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

DPGQSDVRALKTNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 1-(4-Amino-3-nitrophenyl)-2-phenylethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chloro-3-nitrophenyl)-2-phenylethanone has been investigated for its potential pharmacological properties. Research indicates that it may exhibit:

  • Anticancer Activity: Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism is believed to involve the inhibition of specific signaling pathways that promote cell survival .
  • Antibacterial Properties: The compound has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its efficacy is notable against antibiotic-resistant strains, making it a candidate for further development in combating resistant infections.

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials with enhanced properties. Its unique chemical structure allows it to be incorporated into various matrices, potentially improving thermal stability and mechanical strength.

Biological Studies

The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modify the activity of specific enzymes makes it valuable in the exploration of biochemical mechanisms underlying diseases.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 μM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Activity

In vitro testing against Staphylococcus aureus showed that the compound exhibited an MIC of 2 μg/ml, while for Escherichia coli, the MIC was found to be 7 μg/ml. These results suggest that this compound could be developed into a novel antibacterial agent effective against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-Chlorophenyl)-2-phenylethanone (CAS 62482-45-5): Lacks the nitro group present in the target compound. The chloro substituent in the meta-position reduces electron density on the aromatic ring compared to the para-chloro-meta-nitro configuration. This results in lower polarity and reactivity. Molecular weight: 244.69 g/mol .
  • 4-Chloro-3-nitrobenzophenone (CAS 56107-02-9): A benzophenone analog with a ketone bridging two aromatic rings. Its molecular weight (273.66 g/mol) is slightly lower than the target compound due to the absence of the ethanone backbone. The electron-withdrawing nitro and chloro groups enhance electrophilicity, making it reactive in nucleophilic substitutions .
  • 1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone (BIA 3-202): Contains hydroxyl groups in addition to nitro, increasing solubility in polar solvents (e.g., water or ethanol). These groups also enable hydrogen bonding, enhancing binding to biological targets like catechol-O-methyltransferase (COMT). Molecular weight: 273.25 g/mol .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-(4-Chloro-3-nitrophenyl)-2-phenylethanone C₁₄H₁₀ClNO₃ 275.69 Not reported Nitro, chloro, ketone
1-(3-Chlorophenyl)-2-phenylethanone C₁₄H₁₁ClO 244.69 Not reported Chloro, ketone
4-Chloro-3-nitrobenzophenone C₁₃H₈ClNO₃ 273.66 Not reported Nitro, chloro, ketone
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone C₁₄H₁₁NO₅ 273.25 178–179 Nitro, hydroxyl, ketone

Notes:

  • The nitro group in the target compound increases its molecular weight and polarity compared to non-nitrated analogs.
  • Hydroxyl groups (as in BIA 3-202) significantly raise melting points due to intermolecular hydrogen bonding .

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2-phenylethanone, also known as a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structure that may contribute to various biological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C15H12ClNO3C_{15}H_{12}ClN_{O_3}, with a molecular weight of approximately 287.71 g/mol. The structure features a chloro and nitro group on the phenyl ring, which are critical for its biological activity.

PropertyValue
Molecular Formula C15H12ClNO3
Molecular Weight 287.71 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an IC50 value of approximately 50 µM against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Notably, the compound induced apoptosis in these cells with IC50 values ranging from 10 to 20 µM .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the nitro group may play a role in modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of phenyl ketones, including this compound. The results indicated that this compound significantly inhibited the growth of Candida albicans and Aspergillus niger, highlighting its potential as an antifungal agent .
  • Cancer Cell Line Testing : In a series of experiments involving multiple cancer cell lines, including lung and colorectal cancer models, the compound demonstrated selective cytotoxicity. It was observed that treatment with concentrations above 15 µM resulted in over 70% cell death in targeted cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chloro-3-nitrophenyl)-2-phenylethanone, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step aromatic substitution and acylation reactions. A common approach is:

  • Friedel-Crafts acylation : Reacting a substituted benzene derivative (e.g., 4-chloro-3-nitrobenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .
  • Nitration/Chlorination sequence : Sequential nitration and chlorination of precursor acetophenone derivatives, monitored by TLC for intermediate purity .
    Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride), temperature (0–5°C for exothermic steps), and solvent polarity (e.g., dichloromethane vs. nitrobenzene) to suppress side reactions like polyacylation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize signals for the ketone carbonyl (~200–210 ppm in ¹³C NMR) and aromatic protons (split patterns indicating nitro and chloro substituents). The deshielding effect of the nitro group shifts adjacent protons downfield .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular formula (C₁₄H₁₀ClNO₃) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove unreacted starting materials. Monitor purity via melting point (compare to literature values, e.g., ~120–125°C) .
  • Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane → ethyl acetate) for impurities with similar polarity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide the rational design of derivatives of this compound for specific electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict substituent effects on electron-withdrawing capacity (e.g., nitro vs. cyano groups). Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to correlate calculated dipole moments with experimental solubility trends .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts) for this compound?

  • Dynamic Effects : Account for conformational flexibility (e.g., rotation of the phenyl group) using molecular dynamics simulations to match observed NMR splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific coupling interactions in overcrowded spectral regions .

Q. What crystallographic strategies are employed to determine the three-dimensional structure and intermolecular interactions of this compound derivatives?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., acetone/chloroform). Resolve torsional angles between aromatic rings and analyze packing motifs (e.g., π-π stacking or halogen bonding) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···O interactions from nitro groups) to explain stability and solubility .

Q. How do steric and electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Kinetic Studies : Compare reaction rates with analogous compounds lacking nitro/chloro groups (e.g., using UV-Vis to track intermediate formation). The nitro group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .
  • Substituent Positioning : Meta-nitro/para-chloro arrangements create regioselective barriers, requiring harsher conditions (e.g., DMF at 80°C) for nucleophilic attack .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., XRD for structural ambiguity in NMR) .
  • Safety : Use fume hoods and PPE when handling nitro-containing intermediates due to potential mutagenicity .

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